9-Hydroxy-9-(4-carboxyphenyl)xanthene

Solid-Phase Peptide Synthesis C-terminal Amide Acid Lability

9-Hydroxy-9-(4-carboxyphenyl)xanthene (CAS 191168-41-9) is a specialized organic compound belonging to the 9-arylxanthene class, primarily recognized as a key synthetic precursor for generating immobilized pixylamine resin. This resin serves as an acid-labile linker for the solid-phase synthesis of C-terminal peptide amides using Fmoc chemistry.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 191168-41-9
Cat. No. B063288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-9-(4-carboxyphenyl)xanthene
CAS191168-41-9
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)C(=O)O)O
InChIInChI=1S/C20H14O4/c21-19(22)13-9-11-14(12-10-13)20(23)15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-12,23H,(H,21,22)
InChIKeySQPFUMCXWJCFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxy-9-(4-carboxyphenyl)xanthene (CAS 191168-41-9) in Solid-Phase Peptide Synthesis: A Specialized Xanthenyl Linker Precursor


9-Hydroxy-9-(4-carboxyphenyl)xanthene (CAS 191168-41-9) is a specialized organic compound belonging to the 9-arylxanthene class, primarily recognized as a key synthetic precursor for generating immobilized pixylamine resin [1]. This resin serves as an acid-labile linker for the solid-phase synthesis of C-terminal peptide amides using Fmoc chemistry [1]. The compound's core structure, featuring a xanthenyl core with a 4-carboxyphenyl substituent, directly imparts the unique steric and electronic properties that dictate its linker's acid lability and cleavage profile, distinguishing it from more common benzhydrylamine-based linkers [2].

Why 9-Hydroxy-9-(4-carboxyphenyl)xanthene Cannot Be Substituted by Generic Wang or Rink Linkers for Protected Peptide Amide Synthesis


Generic solid-phase linkers like Wang or Rink amide are suboptimal for synthesizing protected peptide amide fragments due to their harsh cleavage requirements [1]. The Rink linker, for example, typically requires treatment with 95% trifluoroacetic acid (TFA) for cleavage, which simultaneously removes acid-labile side-chain protecting groups (e.g., tBu, Trt), precluding the isolation of protected fragments [1]. In contrast, the xanthenyl-based linker derived from 9-Hydroxy-9-(4-carboxyphenyl)xanthene exhibits significantly higher acid sensitivity, enabling cleavage under much milder conditions (e.g., 1-3% TFA) that preserve side-chain protection, a critical differentiator for convergent synthesis strategies [1].

Quantitative Evidence Guide: 9-Hydroxy-9-(4-carboxyphenyl)xanthene Linker Performance vs. Rink Amide and Sieber Linkers


Mild Cleavage Acid Lability: Xanthenyl Linker vs. Rink Amide Linker

The xanthenyl linker derived from 9-Hydroxy-9-(4-carboxyphenyl)xanthene enables complete peptide cleavage using a mild acidolysis cocktail of 1-3% TFA in dichloromethane (DCM), compared to the standard Rink amide linker which requires a significantly harsher cocktail of 95% TFA [1]. This difference allows the xanthenyl linker to release fully side-chain-protected peptide amides, whereas Rink conditions lead to global deprotection of acid-labile groups [1].

Solid-Phase Peptide Synthesis C-terminal Amide Acid Lability

Reduced Steric Hindrance: Xanthenyl Linker vs. Rink Amide Linker

The 9-hydroxy-9-(4-carboxyphenyl)xanthene-derived linker exhibits a less sterically demanding environment compared to the Rink amide handle [1]. This geometric property facilitates the attachment and subsequent coupling of sterically hindered amino acids, such as N-methylated amino acids or aminoisobutyric acid (Aib), leading to higher loading and coupling yields [1].

Solid-Phase Peptide Synthesis Steric Hindrance Bulky Amino Acids

Synthesis of Peptide Amide Library: Proof-of-Concept Performance

In the seminal report, several peptide amides were successfully synthesized using 9-hydroxy-9-(4-carboxyphenyl)xanthene-derived resin on a Milligen 9050 continuous flow peptide synthesizer, with the authors checking and establishing suitable cleavage conditions [1]. This validates the linker's practical utility in automated synthesis, a context not explicitly demonstrated for all xanthenyl analogs in the same format.

Peptide Amide Library Continuous Flow Synthesis Linker Validation

Optimal Application Scenarios for 9-Hydroxy-9-(4-carboxyphenyl)xanthene Based on Quantitative Differentiation


Synthesis of Side-Chain-Protected Peptide Amide Fragments for Convergent Ligation

The ultra-mild cleavage conditions (1-3% TFA) of the derived xanthenyl linker directly enable the preparation of fully protected peptide amide fragments [1]. This is a critical capability for convergent peptide synthesis strategies like Native Chemical Ligation (NCL), where the integrity of side-chain protecting groups is essential for subsequent chemoselective reactions. The use of this linker avoids the post-cleavage re-protection steps required when using Rink or Wang resins [1].

Combinatorial Library Synthesis of Peptide Amides with Sensitive Warheads

The ability to release peptide amides under highly selective acidic conditions reduces the risk of degrading acid-sensitive post-translational modifications or non-canonical building blocks. This specificity, a direct consequence of the linker's unique acid-lability profile [1], makes it a superior choice for generating libraries of modified peptide amides with increased chemical diversity and functional integrity [1].

Automated Continuous Flow Synthesis of Difficult Peptide Amide Sequences

The established compatibility with continuous flow synthesizers [2] combined with the reduced steric hindrance of the linker scaffold [1] facilitates the synthesis of challenging peptide amide sequences containing N-methylated or beta-branched amino acids at the C-terminus. Researchers can achieve higher coupling efficiencies and reduced deletion sequences, improving crude purity and simplifying purification [1].

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